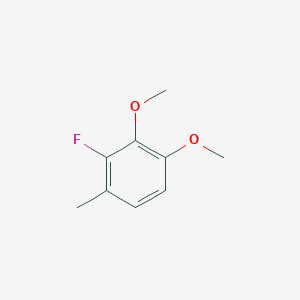
4-Bromo-2,5-difluoro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,5-difluoro-1,1'-biphenyl (4-BDFBP) is a halogenated biphenyl compound that has been widely studied for its potential applications in scientific research. 4-BDFBP is a versatile compound that has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
科学研究应用
4-Bromo-2,5-difluoro-1,1'-biphenyl has been used in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of cell signaling pathways and gene expression. This compound has also been used as a tool to study the effects of environmental pollutants on organisms. Additionally, this compound has been used in studies of the effects of drugs on biological systems.
作用机制
The mechanism of action of 4-Bromo-2,5-difluoro-1,1'-biphenyl is not completely understood, but it is believed to act as an agonist at certain G-protein coupled receptors (GPCRs). It is believed that this compound binds to these receptors, which then leads to the activation of downstream signaling pathways. Additionally, this compound has been shown to interact with certain enzymes, such as cyclooxygenase, which may lead to further downstream effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to affect the expression of certain genes, as well as to modulate the activity of certain enzymes. Additionally, this compound has been shown to affect cell viability and cell proliferation, as well as to affect the activity of certain ion channels.
实验室实验的优点和局限性
4-Bromo-2,5-difluoro-1,1'-biphenyl has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is non-toxic and does not have any known side effects. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents, which can limit its use in certain experiments. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research on 4-Bromo-2,5-difluoro-1,1'-biphenyl. For example, further research could be conducted to better understand its mechanism of action and its effects on various biological systems. Additionally, further research could be conducted to better understand the effects of this compound on gene expression and the activity of certain enzymes. Additionally, further research could be conducted to explore the potential applications of this compound in drug development and other therapeutic applications. Finally, further research could be conducted to explore the potential toxicity of this compound and its effects on the environment.
合成方法
4-Bromo-2,5-difluoro-1,1'-biphenyl can be synthesized through the reaction of 2,5-difluorobiphenyl with bromine in anhydrous acetonitrile. The reaction is carried out in a three-necked round-bottomed flask with a condenser, a dropping funnel, and a thermometer. The reaction mixture is heated to a temperature of 80°C and bromine is added dropwise to the reaction mixture. The reaction is complete when the temperature of the reaction mixture reaches 95°C and the reaction is then cooled to room temperature. The product is then filtered off and the solvent is evaporated to yield this compound.
属性
IUPAC Name |
1-bromo-2,5-difluoro-4-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2/c13-10-7-11(14)9(6-12(10)15)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNFGQUXRKLBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)


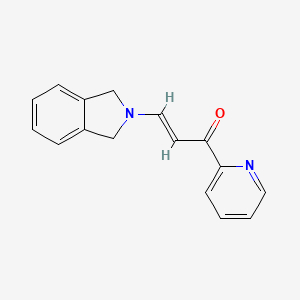
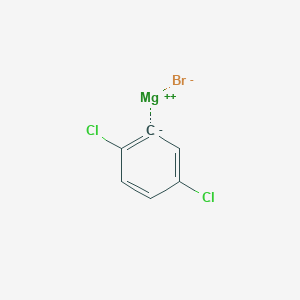
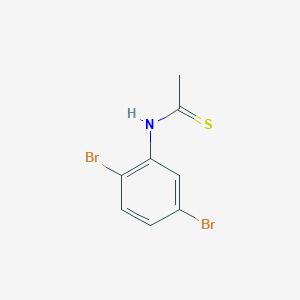

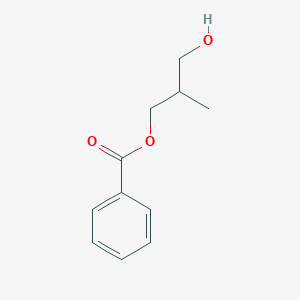
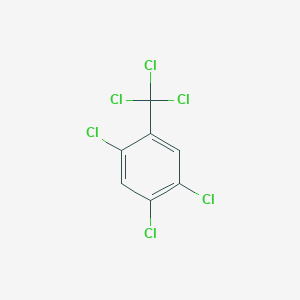
![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)


![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)
